tert-butyl N-(4-hydroxycycloheptyl)carbamate
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Overview
Description
tert-Butyl N-(4-hydroxycycloheptyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxycycloheptyl group, and a carbamate functional group
Preparation Methods
The synthesis of tert-butyl N-(4-hydroxycycloheptyl)carbamate typically involves the reaction of 4-hydroxycycloheptanone with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, and the solvent used can be dichloromethane or tetrahydrofuran. The reaction is typically conducted at room temperature, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl N-(4-hydroxycycloheptyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as tosyl chloride (TsCl) in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbamate group would yield an amine .
Scientific Research Applications
tert-Butyl N-(4-hydroxycycloheptyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition, particularly in the development of inhibitors for enzymes such as acetylcholinesterase.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxycycloheptyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of neurotransmitter levels .
Comparison with Similar Compounds
tert-Butyl N-(4-hydroxycycloheptyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a similar structure but with a cyclohexyl group instead of a cycloheptyl group. The difference in ring size can affect the compound’s reactivity and properties.
tert-Butyl N-(4-hydroxyphenyl)carbamate: This compound has a phenyl group instead of a cycloheptyl group. .
The uniqueness of this compound lies in its specific ring structure and the presence of both hydroxy and carbamate functional groups, which provide a combination of reactivity and stability that can be advantageous in various applications.
Properties
Molecular Formula |
C12H23NO3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxycycloheptyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-5-4-6-10(14)8-7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
RSADHHOHMOUXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(CC1)O |
Origin of Product |
United States |
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